Chromosaponin I
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Overview
Description
Chromosaponin I is a naturally occurring triterpenoid saponin found in soybeans (Glycine max) and other legumes. It is a type of glycoside, consisting of a hydrophobic triterpene backbone and a hydrophilic carbohydrate chain. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and growth-promoting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of soyasaponin VI involves the glycosylation of soyasapogenol B, the aglycone part of the saponin. This process typically requires the use of glycosyl donors and catalysts under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of soyasaponin VI is primarily achieved through extraction from soybean seeds. The process involves several steps, including defatting the seeds, extracting the saponins using solvents like ethanol or methanol, and purifying the compound through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Chromosaponin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpene backbone, potentially altering its biological activity.
Reduction: Reduction reactions can convert soyasaponin VI into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Glycosyl donors and Lewis acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycoside derivatives and modified triterpenoid backbones, which can exhibit different biological activities .
Scientific Research Applications
Chromosaponin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Mechanism of Action
Chromosaponin I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It downregulates the expression of MyD88 and suppresses the recruitment of TLR4 and MyD88 into lipid rafts, thereby inhibiting the TLR4/MyD88 signaling pathway.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Growth-Promoting: It regulates auxin influx in plants, promoting growth and development.
Comparison with Similar Compounds
Chromosaponin I is unique among saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Soyasaponin I: Another triterpenoid saponin found in soybeans, known for its anti-inflammatory and anticancer properties.
Soyasaponin Ab: Found in various legumes, it enhances osteoblast differentiation and exhibits antioxidant properties.
This compound:
This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
143519-54-4 |
---|---|
Molecular Formula |
C54H84O21 |
Molecular Weight |
1069.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-[[(2R)-5-hydroxy-6-methyl-4-oxo-2,3-dihydropyran-2-yl]oxy]-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H84O21/c1-23-34(58)27(57)18-33(68-23)71-32-20-49(3,4)19-26-25-10-11-30-51(6)14-13-31(52(7,22-56)29(51)12-15-54(30,9)53(25,8)17-16-50(26,32)5)72-48-44(40(64)39(63)42(73-48)45(66)67)75-47-43(38(62)36(60)28(21-55)70-47)74-46-41(65)37(61)35(59)24(2)69-46/h10,24,26,28-33,35-44,46-48,55-56,58-65H,11-22H2,1-9H3,(H,66,67)/t24-,26-,28+,29+,30+,31-,32+,33-,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,46-,47-,48+,50+,51-,52+,53+,54+/m0/s1 |
InChI Key |
ONAAMCDHQSWPDU-BKUHCKHBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O[C@H]9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Synonyms |
3-O-(rhamnopyranosyl-1-2-galactopyranosyl-1-2-glucuronopyranosyl-1-)-22-O-(3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone-6'-)-3,22,24-trihydroxyolean-12-ene chromosaponin I |
Origin of Product |
United States |
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